Fenformina clorhidrato

Descripción general

Descripción

Phenformin hydrochloride is a biguanide hypoglycemic agent that was primarily used for the treatment of type II diabetes mellitus. It belongs to the same class of drugs as metformin but was withdrawn from most markets in the late 1970s due to a high risk of lactic acidosis

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing other biguanide derivatives.

Biology: Investigated for its effects on cellular metabolism and mitochondrial function.

Medicine: Explored for its antitumor properties, particularly in the treatment of melanoma and other cancers.

Industry: Utilized in research for developing new therapeutic agents with improved safety profiles.

Mecanismo De Acción

Target of Action

Phenformin hydrochloride primarily targets the AMP-activated protein kinase (AMPK) . AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated .

Mode of Action

Phenformin hydrochloride binds to AMPK, leading to its activation . This activation results in the down-regulation of ATP-consuming processes, thereby influencing cellular metabolism . Phenformin has also been shown to independently decrease ion transport processes .

Biochemical Pathways

Phenformin hydrochloride affects several biochemical pathways. It decreases the absorption of glucose by the intestines, decreases the production of glucose in the liver, and increases the body’s ability to use insulin more effectively . More specifically, phenformin improves glycemic control by improving insulin sensitivity . Autophagy pathways are also a main target of phenformin .

Pharmacokinetics

Phenformin hydrochloride is less polar and more lipid-soluble than metformin, exhibiting a higher affinity for mitochondrial membranes . This property likely influences its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of AMPK by phenformin hydrochloride leads to a state of low caloric consumption, fooling insulin-sensitive cells into thinking that insulin levels are low . This causes the body to use glucose, resulting in improved glycemic control . Additionally, phenformin has been shown to suppress cell proliferation and promote autophagy and apoptosis, significantly inhibiting cell growth .

Análisis Bioquímico

Biochemical Properties

Phenformin hydrochloride interacts with the AMP-activated protein kinase (AMPK) . AMPK is a cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated . Phenformin hydrochloride has been shown to decrease ion transport processes, influence cellular metabolism, and activate AMPK .

Cellular Effects

Phenformin hydrochloride has been shown to independently decrease ion transport processes, influence cellular metabolism, and activate AMPK . It improves glycemic control by improving insulin sensitivity . It has also been shown to inhibit the proliferation, migration, and invasion of tumor cells, inhibit tumor angiogenesis, interfere with the tumor cell cycle, and induce apoptosis .

Molecular Mechanism

Phenformin hydrochloride exerts its effects at the molecular level by binding to the AMP-activated protein kinase (AMPK) . AMPK is an ultra-sensitive cellular energy sensor that monitors energy consumption and down-regulates ATP-consuming processes when activated . The binding of phenformin hydrochloride to AMPK leads to the activation of AMPK .

Temporal Effects in Laboratory Settings

Phenformin hydrochloride has been shown to have long-term effects on cellular function . It inhibits the aerobic pathway, causing cells to get energy from the anaerobic pathway . This accelerates metabolism .

Dosage Effects in Animal Models

The effects of phenformin hydrochloride vary with different dosages in animal models

Metabolic Pathways

Phenformin hydrochloride is involved in several metabolic pathways . It decreases the absorption of glucose by the intestines, decreases the production of glucose in the liver, and increases the body’s ability to use insulin more effectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenformin hydrochloride can be synthesized through the reaction of phenethylamine with dicyandiamide under acidic conditions. The reaction typically involves heating the reactants in the presence of hydrochloric acid to facilitate the formation of the biguanide structure .

Industrial Production Methods

Industrial production of phenformin hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

Phenformin hydrochloride undergoes various chemical reactions, including:

Oxidation: Phenformin can be oxidized to form phenethylbiguanide derivatives.

Reduction: Reduction reactions can modify the biguanide structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions can occur at the phenethyl group, leading to the formation of different analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phenethylbiguanide derivatives, which may exhibit different pharmacological activities .

Comparación Con Compuestos Similares

Similar Compounds

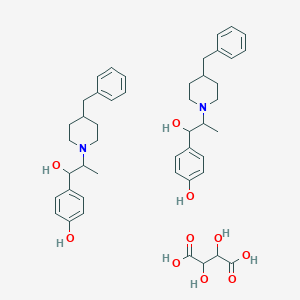

Metformin: Another biguanide hypoglycemic agent with a similar mechanism of action but a significantly lower risk of lactic acidosis.

Buformin: A biguanide compound with hypoglycemic properties, also associated with a risk of lactic acidosis.

Uniqueness of Phenformin Hydrochloride

Phenformin hydrochloride is unique due to its higher lipid solubility and greater affinity for mitochondrial membranes compared to metformin. This property enhances its ability to inhibit mitochondrial complex I, making it a more potent antitumor agent . this increased potency also contributes to its higher risk of lactic acidosis, limiting its clinical use .

Propiedades

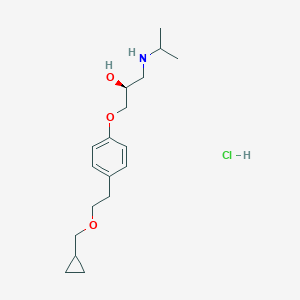

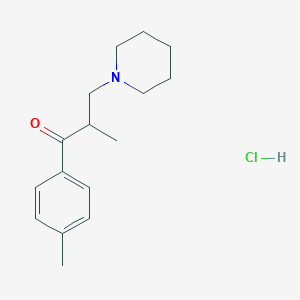

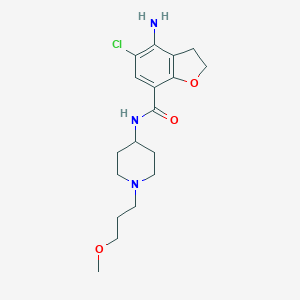

IUPAC Name |

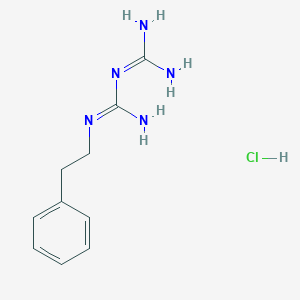

1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5.ClH/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUCWSWKRIOILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5.ClH, C10H16ClN5 | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3493-37-6 | |

| Record name | Imidodicarbonimidic diamide, N-(2-phenylethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3493-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0021121 | |

| Record name | Phenformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenformin hydrochloride appears as white solid or powder. Formerly used as an anti-diabetic drug. Toxic (causes lactic acidosis. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | SID56422460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

834-28-6 | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenformin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenformin hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenformin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91XC93EU03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

347 to 352 °F (NTP, 1992) | |

| Record name | PHENFORMIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20878 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenformin hydrochloride exert its hypoglycemic effect?

A1: While the exact mechanism remains unclear, research suggests that phenformin hydrochloride primarily works by inhibiting hepatic gluconeogenesis and enhancing glucose uptake in peripheral tissues like muscles. [, ]

Q2: Does phenformin hydrochloride directly interact with insulin receptors?

A2: Studies using isolated hepatocytes show that phenformin hydrochloride does not enhance insulin sensitivity at clinically relevant concentrations. [] In fact, at higher concentrations, it may inhibit both basal and insulin-stimulated amino acid transport. []

Q3: What is the molecular formula and weight of phenformin hydrochloride?

A3: Phenformin hydrochloride has a molecular formula of C10H16ClN5 and a molecular weight of 241.72 g/mol. []

Q4: What spectroscopic techniques are useful in characterizing phenformin hydrochloride?

A4: UV spectrophotometry [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) [, , , ] are commonly employed for the identification and quantification of phenformin hydrochloride.

Q5: How is phenformin hydrochloride formulated for sustained release?

A5: Researchers have explored various polymers and waxes, such as ethylcellulose, Eudragit RS 100, carnauba wax, and stearyl alcohol, to achieve sustained release of phenformin hydrochloride from matrix tablets. [, ]

Q6: Does phenformin hydrochloride exhibit any catalytic properties relevant to its pharmacological activity?

A6: While not directly catalytic, research suggests that the presence of active electron pairs on nitrogen atoms within phenformin hydrochloride may enable hydrogen bonding with biomolecules like amino acids and proteins. [] This could play a role in its interactions with metabolic pathways.

Q7: How do structural differences between phenformin hydrochloride and other biguanides affect their activity?

A7: While not extensively explored in the provided research, it is acknowledged that the specific structure of each biguanide contributes to its unique pharmacological profile, including its antidiabetic potency and side effect profile. [, ]

Q8: What challenges are associated with the formulation of phenformin hydrochloride?

A8: One study explored the adsorption of phenformin hydrochloride onto various clays (bentonite, montmorillonite, etc.) to develop sustained-release dosage forms, aiming to extend its duration of action. []

Q9: Why is phenformin hydrochloride no longer widely prescribed?

A9: Despite its efficacy as an antidiabetic agent, phenformin hydrochloride was withdrawn from many markets due to an association with lactic acidosis, a rare but serious side effect. [, , , , , ] This risk, particularly in individuals with renal impairment, led to stricter regulations and its eventual withdrawal. [, , ]

Q10: How is phenformin hydrochloride metabolized and eliminated from the body?

A10: Specific details on the metabolic pathways and elimination routes of phenformin hydrochloride are not elaborated upon in the provided research.

Q11: How does the pharmacokinetic profile of phenformin hydrochloride relate to its dosing regimen?

A11: While past research explored sustained-release formulations to potentially reduce dosing frequency, specific details regarding the correlation between pharmacokinetics and dosing are not discussed within these papers. [, ]

Q12: What in vitro and in vivo models have been used to study the effects of phenformin hydrochloride?

A12: Researchers have utilized various models to study phenformin hydrochloride, including isolated fat cells to examine its impact on lipolysis [], isolated hepatocytes to investigate its effect on amino acid transport [], and alloxan-induced diabetic animal models to assess its hypoglycemic effects. [, ]

Q13: Are there any known mechanisms of resistance to phenformin hydrochloride?

A13: Specific mechanisms of resistance to phenformin hydrochloride are not discussed in the provided research.

Q14: What are the major safety concerns associated with phenformin hydrochloride?

A14: The primary safety concern associated with phenformin hydrochloride is the risk of lactic acidosis, a potentially fatal metabolic complication. [, , , , , ] This risk appears to be elevated in individuals with impaired renal function. [, , ]

Q15: Have any targeted drug delivery strategies been explored for phenformin hydrochloride?

A15: While research focused on formulating sustained-release dosage forms to improve its pharmacokinetic profile, targeted drug delivery strategies are not mentioned in the provided papers. [, ]

Q16: Are there any known biomarkers associated with the efficacy or toxicity of phenformin hydrochloride?

A16: The provided research does not discuss any specific biomarkers associated with phenformin hydrochloride.

Q17: What analytical methods are used to detect phenformin hydrochloride in pharmaceutical formulations and biological samples?

A17: Various analytical methods, including UV spectrophotometry [, ], HPLC [, , , ], HPLC-MS/MS [, , , ], flow-injection chemiluminescence [, ], and potentiometric titration [], have been employed to determine the concentration of phenformin hydrochloride in various matrices.

Q18: How sensitive are these analytical methods in detecting phenformin hydrochloride?

A18: The sensitivity of the methods varies depending on the technique. For example, the chemiluminescence method coupled with molecular imprinting technology exhibits a detection limit of 0.031 µg/mL. []

Q19: Is there any information about the environmental impact and degradation of phenformin hydrochloride?

A19: The provided research papers do not address the environmental impact and degradation of phenformin hydrochloride.

Q20: What is the dissolution profile of phenformin hydrochloride from different formulations?

A20: Studies investigating the dissolution rate of phenformin hydrochloride from sustained-release formulations using clays like bentonite and montmorillonite showed prolonged drug release compared to conventional tablets. []

Q21: Have the analytical methods used for phenformin hydrochloride determination been validated?

A21: Several papers mention method validation parameters like linearity, precision, accuracy, and recovery to demonstrate the reliability of the developed analytical methods for phenformin hydrochloride. [, , , , , , , ]

Q22: How is the quality of phenformin hydrochloride controlled during manufacturing?

A22: While not explicitly described, it is implied that manufacturers adhere to good manufacturing practices and quality control measures to ensure the identity, purity, and potency of phenformin hydrochloride in pharmaceutical formulations. []

Q23: Does phenformin hydrochloride induce any immunological responses?

A23: No information regarding the immunogenicity of phenformin hydrochloride is found within the provided research papers.

Q24: Does phenformin hydrochloride interact with any drug transporters?

A24: The research papers do not provide details about potential interactions of phenformin hydrochloride with drug transporters.

Q25: Does phenformin hydrochloride influence drug-metabolizing enzymes?

A25: Information concerning the induction or inhibition of drug-metabolizing enzymes by phenformin hydrochloride is not available within these research papers.

Q26: What is known about the biocompatibility and biodegradability of phenformin hydrochloride?

A26: Specific details regarding the biocompatibility and biodegradability of phenformin hydrochloride are not discussed in the provided research.

Q27: What are the alternative drugs to phenformin hydrochloride for treating type 2 diabetes?

A27: Following the withdrawal of phenformin hydrochloride, other biguanides like metformin hydrochloride gained prominence as safer alternatives for managing type 2 diabetes. [, , ] Sulfonylureas are another class of antidiabetic drugs. [, ]

Q28: Are there any specific guidelines for the recycling and waste management of phenformin hydrochloride?

A28: The provided research papers do not offer insights into the recycling or waste management of phenformin hydrochloride.

Q29: What are some essential tools and resources for conducting research on phenformin hydrochloride?

A29: Key resources include access to analytical techniques like HPLC, MS, and NMR, cell culture facilities for in vitro studies, and animal models for in vivo investigations. Access to databases containing information on drug metabolism, toxicology, and pharmacokinetics is also crucial.

Q30: When was phenformin hydrochloride first introduced as an antidiabetic medication?

A30: While the exact date is not mentioned, research suggests that phenformin hydrochloride was widely used in Western countries for several years before facing regulatory scrutiny and eventual withdrawal due to safety concerns. [, ]

Q31: Are there any other potential applications of phenformin hydrochloride beyond diabetes management?

A31: Recent research has explored the potential anticancer properties of phenformin hydrochloride, suggesting possible cross-disciplinary applications in oncology. []

Q32: Can phenformin hydrochloride affect the pharmacokinetics of other drugs?

A32: One study showed that phenformin hydrochloride could alter the pharmacokinetic profile of puerarin, a traditional Chinese medicine, by slowing its absorption and potentially impacting its overall efficacy. []

Q33: How prevalent was the illegal addition of phenformin hydrochloride to traditional Chinese medicines?

A33: Several studies highlight the issue of phenformin hydrochloride being illegally added to traditional Chinese medicines marketed as antidiabetic treatments. [, , , ] This practice poses significant health risks due to the potential for improper dosage and the dangers of phenformin hydrochloride, particularly for individuals unaware of its presence.

Q34: Can surface-enhanced Raman scattering (SERS) be used to detect phenformin hydrochloride in complex mixtures?

A34: Research demonstrated the successful application of SERS for detecting phenformin hydrochloride and other antidiabetic drugs illegally added to complex mixtures like Chinese traditional patent medicines. [] This technique offers a rapid and sensitive approach for quality control and the identification of adulterated products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.